molecular formula C20H15FO3 B6411763 2-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261912-12-2

2-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6411763
CAS RN: 1261912-12-2
M. Wt: 322.3 g/mol
InChI Key: UDYZFSBRSABTOX-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% (2-BFB) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological effects, and laboratory experiments.

Mechanism of Action

2-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% is a versatile compound that can interact with a variety of molecules. It can act as a nucleophile, forming covalent bonds with electrophilic molecules. It can also act as a substrate for enzymatic reactions, allowing for the study of enzymatic activity. Finally, it can act as a fluorescent dye, allowing for the visualization of molecules and structures in the laboratory setting.
Biochemical and Physiological Effects
2-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to be nontoxic and nonirritating, making it safe to use in laboratory experiments. It has also been found to have antioxidant, anti-inflammatory, and antifungal properties, making it useful for the study of these biological processes.

Advantages and Limitations for Lab Experiments

2-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive, making it an attractive option for research. It is also nontoxic and nonirritating, making it safe to use. However, it is important to note that 2-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% is not water soluble and must be used in an organic solvent.

Future Directions

There are many potential future applications for 2-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95%. It could be used to develop new drugs or bioactive compounds, as well as for imaging and diagnostics. It could also be used in the study of enzyme structure and function, as well as for the study of biochemical and physiological processes. Additionally, it could be used in the development of new fluorescent dyes and fluorescent probes. Finally, it could be used to develop new synthetic routes for organic synthesis.

Synthesis Methods

2-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of benzyl bromide with 3-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction yields 2-benzyloxy-3-hydroxybenzoic acid. The second step involves the reaction of this intermediate with 5-fluorobenzoic acid in the presence of a catalyst such as p-toluenesulfonic acid. This yields 2-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95%.

Scientific Research Applications

2-(3-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% is widely used in the scientific research field due to its versatile properties. It can be used in a variety of applications, including as a fluorescent dye for imaging, as a nucleophile for organic synthesis, and as a substrate for enzymatic reactions. It has also been used in the study of the structure-activity relationships of drugs and in the development of new drugs.

properties

IUPAC Name

5-fluoro-2-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-16-9-10-18(19(12-16)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYZFSBRSABTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692221
Record name 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Benzyloxyphenyl)-5-fluorobenzoic acid

CAS RN

1261912-12-2
Record name 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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